1,2,3,4-Tetrahydro-5-isoquinolinol Acetate
Description
Contextualization within the Tetrahydroisoquinoline Alkaloid Family
1,2,3,4-Tetrahydroisoquinoline (B50084) (THIQ) is a secondary amine with the chemical formula C₉H₁₁N. nih.govrsc.org The THIQ nucleus is a core structural motif found in a vast array of naturally occurring alkaloids and synthetic compounds. nih.govacs.orgnih.gov These compounds are a significant subset of the larger isoquinoline (B145761) alkaloid family and are widely distributed in nature, particularly in plants. nih.govnih.gov The structural diversity within the THIQ family is extensive, ranging from simple, single-ring systems to complex, multi-ring structures like the tris-THIQ alkaloids. acs.orgnih.gov This structural variety gives rise to a wide spectrum of biological activities. nih.govrsc.org
Historical Perspectives on Tetrahydroisoquinoline Research Trajectories
The journey of tetrahydroisoquinoline research began over a century ago with the development of seminal synthetic methodologies. A cornerstone in the synthesis of the THIQ core is the Pictet-Spengler reaction, first reported in 1911. nih.gov This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization. Another classical method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl-β-phenylethylamine. nih.govrsc.org These foundational reactions have been refined and expanded upon over the decades, allowing for the synthesis of a vast library of THIQ derivatives for further study.
Significance of the Tetrahydroisoquinoline Core in Chemical Biology and Medicinal Chemistry Research
The tetrahydroisoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov THIQ-containing compounds have been shown to possess a remarkable array of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective properties. nih.govnih.govnih.govnih.govresearchgate.netnih.gov For instance, some THIQ derivatives have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy, while others have shown potential as agents against various pathogens. rsc.orgnih.gov The rigid, conformationally constrained structure of the THIQ nucleus makes it an ideal framework for the design of potent and selective therapeutic agents.
Overview of Research Paradigms Applied to Acetylated Tetrahydroisoquinolines
While specific research on 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate (B1210297) is limited, research on acetylated THIQs in a broader sense often involves structure-activity relationship (SAR) studies. nih.govrsc.org In these studies, the systematic modification of the THIQ core, including the introduction of acetyl groups at various positions, allows researchers to understand how different functional groups influence biological activity. For example, the acetylation of hydroxyl or amino groups on the THIQ ring can alter a compound's solubility, membrane permeability, and binding affinity for its target protein. mdpi.com Such studies are crucial in the optimization of lead compounds during the drug discovery process. The synthesis of acetylated derivatives, like the N-acetyl intermediate from 2-(3,4-dimethoxyphenyl)-ethylamine, is a common strategy in the creation of diverse THIQ libraries for biological screening. nih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;1,2,3,4-tetrahydroisoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.C2H4O2/c11-9-3-1-2-7-6-10-5-4-8(7)9;1-2(3)4/h1-3,10-11H,4-6H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRPTVFLMBNENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CNCC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655181 | |
| Record name | Acetic acid--1,2,3,4-tetrahydroisoquinolin-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164653-60-5 | |
| Record name | Acetic acid--1,2,3,4-tetrahydroisoquinolin-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of the 1,2,3,4-Tetrahydroisoquinoline (B50084) Scaffold
The creation of the THIQ core with precise stereochemical control is fundamental for accessing enantiopure target molecules. Methodologies are broadly categorized into asymmetric routes that introduce chirality during the synthesis and strategic constructions that assemble the core from simpler fragments.
Asymmetric Synthetic Routes to Chiral 1,2,3,4-Tetrahydroisoquinolines
The asymmetric synthesis of chiral THIQs is a well-developed field, with catalytic asymmetric reduction of isoquinoline-derived precursors being a primary strategy. These methods are valued for their efficiency and atom economy. Key approaches include the asymmetric hydrogenation of N-heteroaromatics, imines, and enamines containing the isoquinoline (B145761) moiety.
Transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are particularly prominent. Chiral catalysts based on metals such as ruthenium (Ru), rhodium (Rh), and iridium (Ir) are frequently employed to achieve high enantioselectivity. For instance, the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (DHIQs) is a common method to introduce chirality at the C1 position. This can be accomplished through several means:
Hydrogenation with a chiral catalyst: This is one of the most effective strategies, where a prochiral DHIQ is hydrogenated using H₂ gas in the presence of a chiral metal complex.
Asymmetric transfer hydrogenation: This method uses a hydrogen donor, such as formic acid (HCOOH) or isopropanol, in combination with a chiral catalyst. Rhodium/diamine complexes have been shown to catalyze the transfer hydrogenation of DHIQs with high yield and enantiomeric excess. rsc.org
Reduction with chiral hydride agents: Chiral borohydride (B1222165) reagents can be used to reduce the imine bond of a DHIQ enantioselectively.
Enzymatic catalysis: Biocatalytic methods offer a green and highly selective alternative for the reduction of DHIQs.
Beyond reduction, other novel catalytic stereoselective strategies have emerged for synthesizing C1-chiral THIQs that move beyond traditional methods like the Pictet-Spengler reaction. nih.govnih.gov These can involve cycloaddition reactions or asymmetric additions to iminium intermediates. nih.gov
Table 1: Selected Asymmetric Methods for Chiral THIQ Synthesis
| Method | Substrate Type | Catalyst/Reagent Example | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 3,4-Dihydroisoquinolines (DHIQs) | [Ru((R,R)-TsDPEN)(hexamethylbenzene)OTf] | Direct, atom-economical reduction of the C=N bond. | rsc.org |
| Asymmetric Transfer Hydrogenation | 3,4-Dihydroisoquinolines (DHIQs) | Rhodium/diamine complex with HCOOH/Et₃N | Uses a hydrogen donor instead of H₂ gas. | rsc.org |
| Asymmetric Addition | C,N-Cyclic N'-Acyl Azomethine Imines | Chiral Lewis Acids | Forms the THIQ core via cycloaddition or addition reactions. | nih.gov |
| Auxiliary-Controlled Reduction | DHIQs with chiral auxiliary on nitrogen | Achiral metal hydrides (e.g., NaBH₄) | Stereocontrol is directed by a removable chiral group. | wikipedia.org |
Convergent and Divergent Synthetic Strategies for Core Structure Formation
Convergent and divergent syntheses offer strategic advantages in building molecular complexity. In a convergent synthesis, complex fragments are prepared separately and then joined, often late in the synthetic sequence. A divergent synthesis starts from a common intermediate that is elaborated into a variety of distinct structures.
A notable strategy that enables both convergent and divergent access to isoquinoline structures is a photocatalytic skeleton-editing [4+2] cyclization cascade. nih.gov This method can produce an identical dihydroisoquinolinedione from different starting materials (convergent) or different products from the same starting material (divergent). nih.gov
More traditional approaches can also be viewed through a convergent lens. The Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone, is a powerful tool for core formation. wikipedia.orgthermofisher.com Similarly, the Bischler-Napieralski and Pomeranz-Fritsch-Bobbitt reactions are classical methods that assemble the THIQ core from open-chain precursors. thermofisher.comclockss.org The combination of different synthetic methods, such as a Petasis reaction followed by a Pomeranz-Fritsch-Bobbitt cyclization, represents a convergent approach to the THIQ-1-carboxylic acid scaffold. thermofisher.com
A novel strategy for core structure formation involves the oxidative ring cleavage of substituted indenes. researchgate.net This process generates a diformyl intermediate which then undergoes a ring-closing reductive amination with a primary amine, expanding the ring to selectively form the tetrahydroisoquinoline scaffold. researchgate.net Multi-component reactions, such as the Ugi four-component condensation, provide highly convergent pathways to complex intermediates that can be further cyclized to form the THIQ core, as demonstrated in the total synthesis of complex alkaloids.
Selective Functionalization at the 5-Position of the Tetrahydroisoquinoline Ring
Introducing substituents at specific positions of the aromatic ring is crucial for tuning the properties of the final compound. The synthesis of 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate (B1210297) requires precise methods for introducing the hydroxyl group at the C5 position and then selectively acetylating it.
Hydroxylation Methods and Precursor Chemistry for 1,2,3,4-Tetrahydro-5-isoquinolinol
Direct C-H hydroxylation of an unsubstituted THIQ aromatic ring at the 5-position is challenging. Therefore, the most common and effective strategy is to utilize a precursor that already contains the desired oxygen functionality, or a masked version of it (like a methoxy (B1213986) group), prior to the ring-forming cyclization reaction.
The classical methods for THIQ synthesis, namely the Pictet-Spengler wikipedia.orgthermofisher.com and Bischler-Napieralski wikipedia.orgorganic-chemistry.org reactions, are well-suited for this approach. These reactions involve an intramolecular electrophilic aromatic substitution, which is significantly facilitated by the presence of electron-donating groups, such as hydroxyl or methoxy groups, on the aromatic ring of the β-phenylethylamine precursor. clockss.orgorganic-chemistry.org
The synthesis of 1,2,3,4-tetrahydro-5-isoquinolinol would thus typically begin with a 2-hydroxyphenylethylamine or 2-methoxyphenylethylamine derivative. However, cyclization onto the position that becomes C4a of the THIQ ring is electronically favored. To achieve the 5-hydroxy substitution pattern, one would generally start with a 2-(2-hydroxyphenyl)ethylamine or a related precursor and condense it with an aldehyde (Pictet-Spengler) wikipedia.org or convert it to an amide and cyclize with a dehydrating agent (Bischler-Napieralski). wikipedia.org The regioselectivity of the cyclization is dictated by the substitution pattern of the starting phenylethylamine. For instance, the Pictet-Spengler reaction generally requires the activating group to be ortho or para to the point of cyclization for the reaction to proceed under mild conditions. wikipedia.orgclockss.org If a methoxy group is used as a protected form of the hydroxyl, a final deprotection step (e.g., demethylation using BBr₃) is required to reveal the free phenol (B47542).
Regioselective Acetylation Strategies for 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate Synthesis
The synthesis of this compound from its corresponding phenol presents a regioselectivity challenge. The precursor, 1,2,3,4-tetrahydro-5-isoquinolinol, possesses two nucleophilic sites: the secondary amine at the N2 position and the hydroxyl group at the C5 position. Non-selective acetylation with reagents like acetic anhydride (B1165640) or acetyl chloride can lead to a mixture of the desired O-acetylated product (an ester), the N-acetylated product (an amide), and the di-acetylated product.
To achieve selective O-acetylation, several strategies can be employed:
N-Protection Strategy: The more nucleophilic secondary amine can first be protected with a suitable protecting group (e.g., Boc, Cbz). The remaining phenolic hydroxyl group can then be acetylated. Subsequent removal of the N-protecting group would yield the desired this compound.
Regioselective Reagents and Conditions: Modern synthetic methods allow for the regioselective acetylation of polyfunctional molecules. For example, a novel method for the highly regioselective acetylation of primary hydroxyl groups in the presence of other functional groups uses 1-acetylimidazole (B1218180) as the acetyl source and tetramethyl-ammonium hydroxide (B78521) (TMAH) as a catalyst in an aqueous solution. organic-chemistry.org While developed for carbohydrates, the principles of using specific reagent/catalyst systems to differentiate between nucleophiles are applicable here and offer an eco-friendly alternative to traditional protection-deprotection sequences. organic-chemistry.org
It is important to distinguish the target O-acetylated product from its N-acetylated isomer. N-acetylation of THIQ derivatives is a common reaction, often forming stable rotamers due to the hindered rotation around the amide C-N bond. nih.gov
Derivatization and Analog Generation from this compound
This compound serves as a scaffold for the generation of diverse analogs through functionalization at its reactive sites. The primary sites for derivatization are the secondary amine (N2), the benzylic carbon (C1), the aromatic ring, and the acetate group.
N-Functionalization: The secondary amine is a versatile handle for introducing a wide range of substituents. It can undergo N-alkylation, N-arylation, N-acylation, or sulfonylation to generate a library of analogs. acs.org
C1-Functionalization: The C1 position is benzylic and activated towards functionalization. Oxidative C-H functionalization provides a direct method for creating C-C bonds at this position. nih.gov These reactions often proceed through an iminium ion intermediate, which is then trapped by a nucleophile. nih.govacs.org However, the reactivity at C1 can be influenced by the substituent on the nitrogen. For example, some catalytic systems for C1 oxidation have shown that N-acetyl-THIQs can be unreactive, suggesting that the free secondary amine of the target compound might need to be protected with a different group (e.g., N-aryl) before C1 functionalization is attempted.
Aromatic Ring Functionalization: The aromatic ring can undergo electrophilic aromatic substitution, although the positions are dictated by the existing hydroxyl (or acetate) and alkyl substituents.
Ester Hydrolysis and O-Functionalization: The acetate group can be easily hydrolyzed under basic or acidic conditions to regenerate the parent phenol, 1,2,3,4-tetrahydro-5-isoquinolinol. This free hydroxyl group can then be used as a handle for further derivatization, such as etherification (e.g., Williamson ether synthesis) to introduce a variety of O-alkyl or O-aryl groups.
Table 2: Potential Derivatization Reactions
| Reaction Site | Reaction Type | Example Reagent | Product Type | Reference |
|---|---|---|---|---|
| N2 (Amine) | N-Alkylation | Alkyl Halide | N-Alkyl-THIQ derivative | acs.org |
| N2 (Amine) | N-Arylation | Aryl Halide (Buchwald-Hartwig) | N-Aryl-THIQ derivative | |
| C1 (Benzylic) | Oxidative Coupling (Aza-Henry) | Nitromethane, Oxidant | 1-Nitromethyl-THIQ derivative | |
| C1 (Benzylic) | Oxidative Arylation | Aryl Grignard, DEAD | 1-Aryl-THIQ derivative | acs.org |
| C5 (Ester) | Hydrolysis | NaOH or HCl (aq) | 1,2,3,4-Tetrahydro-5-isoquinolinol | |
| C5 (Hydroxyl post-hydrolysis) | Etherification | Alkyl Halide, Base | 5-Alkoxy-THIQ derivative |
Chemical Modifications to the Acetate Moiety for Research Purposes
The acetate group at the 5-position is a key functional handle that can be readily modified to explore structure-activity relationships. The most fundamental transformation is the hydrolysis of the ester to unveil the parent phenol, 1,2,3,4-tetrahydro-5-isoquinolinol. This deacetylation can be achieved under various conditions, each offering specific advantages in terms of selectivity and compatibility with other functional groups.
Acid-Catalyzed Hydrolysis: Treatment with mineral acids, such as hydrochloric acid, in an aqueous or alcoholic medium effectively cleaves the ester bond. youtube.comkhanacademy.org The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. youtube.comkhanacademy.org
Base-Promoted Hydrolysis: Saponification using alkali metal hydroxides, like sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution is another common method. youtube.com This reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate and the phenoxide, which is subsequently protonated upon workup. youtube.com
Enzymatic Hydrolysis: For substrates containing sensitive functional groups that might not withstand acidic or basic conditions, enzymatic hydrolysis offers a mild and highly selective alternative. Lipases and esterases are capable of selectively hydrolyzing phenolic acetates in the presence of other ester functionalities. organicreactions.org For instance, pig liver acetone (B3395972) powder (PLAP) has been shown to selectively hydrolyze phenolic acetates while leaving alkyl esters intact. organicreactions.org This method proceeds under near-neutral pH and ambient temperature, preserving the integrity of the rest of the molecule. nih.gov
The resulting 1,2,3,4-tetrahydro-5-isoquinolinol is a versatile intermediate itself. The phenolic hydroxyl group can be further derivatized to a variety of other functional groups, such as ethers and other esters, to probe the influence of the substituent at the 5-position on biological activity.
| Reaction | Reagents and Conditions | Product | Notes |
| Acid-Catalyzed Hydrolysis | HCl, H₂O/Ethanol, heat | 1,2,3,4-Tetrahydro-5-isoquinolinol | General method for ester cleavage. youtube.comkhanacademy.org |
| Base-Promoted Hydrolysis | NaOH, H₂O/Methanol, rt | 1,2,3,4-Tetrahydro-5-isoquinolinol | Saponification is typically rapid at room temperature. youtube.com |
| Enzymatic Hydrolysis | Pig Liver Acetone Powder (PLAP), Phosphate buffer (pH 7), rt | 1,2,3,4-Tetrahydro-5-isoquinolinol | High selectivity for phenolic acetates. organicreactions.org |
Synthesis of N-Substituted and Ring-Modified Tetrahydroisoquinoline Acetate Analogues
Modification of the nitrogen atom and the aromatic ring of the this compound scaffold allows for the exploration of a wider chemical space.
N-Substitution: The secondary amine of the tetrahydroisoquinoline ring is readily functionalized through N-alkylation and N-acylation reactions.
N-Alkylation: This can be achieved by reacting the parent 1,2,3,4-tetrahydro-5-isoquinolinol or its acetate with alkyl halides in the presence of a base to neutralize the hydrogen halide formed. Reductive amination offers a milder alternative, where the tetrahydroisoquinoline is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride or Hantzsch ester. acs.org Boronic acid-catalyzed reductive alkylation of quinolines with aldehydes has also been reported as a one-pot method to generate N-alkyl tetrahydroquinolines. acs.org A palladium-on-carbon/zinc system can also mediate the transfer hydrogenation and N-alkylation of quinolines with alcohols in a single step. rsc.org
N-Acylation: The introduction of an acyl group at the nitrogen atom can be accomplished by reacting the tetrahydroisoquinoline with acyl chlorides or anhydrides, often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. mdpi.com For instance, N-acylation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with acetic anhydride has been reported. mdpi.com
Ring Modification: The aromatic ring of the tetrahydroisoquinoline nucleus can be modified through electrophilic substitution reactions. The position of these substitutions is directed by the existing substituents. For 5-hydroxytetrahydroisoquinoline, the hydroxyl group is a strongly activating, ortho-, para-directing group.
Halogenation: Direct halogenation of hydroxy-substituted isoquinolines, such as 5-hydroxyisoquinoline (B118818) and 6-hydroxyisoquinoline, with reagents like N-chlorosuccinimide (NCS) or bromine can introduce halogen atoms onto the aromatic ring. researchgate.net The chlorination of these compounds has been observed to occur at the position ortho to the hydroxyl group. researchgate.net Radical halogenation provides another route, though it is generally less selective. youtube.com
These modifications allow for the synthesis of a diverse array of analogues with varied electronic and steric properties, which is crucial for systematic structure-activity relationship studies.
| Modification | Method | Reagents and Conditions | Product Type |
| N-Alkylation | Reductive Amination | Aldehyde/Ketone, NaBH₄ or Hantzsch Ester | N-Alkyl-1,2,3,4-tetrahydro-5-isoquinolinol acetate |
| N-Acylation | Acylation | Acyl chloride/Anhydride, Triethylamine | N-Acyl-1,2,3,4-tetrahydro-5-isoquinolinol acetate |
| Ring Halogenation | Electrophilic Substitution | N-Chlorosuccinimide (NCS) or Br₂ | Ring-halogenated this compound |
Catalytic Approaches in Tetrahydroisoquinoline Acetate Synthesis
The construction of the tetrahydroisoquinoline core is most efficiently achieved through catalytic cyclization reactions, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent methods.
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring. organicreactions.orgwikipedia.org The synthesis of tetrahydroisoquinolines from phenethylamines typically requires strong acid catalysis and often elevated temperatures, as the phenyl ring is less nucleophilic than, for example, an indole (B1671886) ring. wikipedia.org The presence of electron-donating groups on the aromatic ring, such as a hydroxyl or methoxy group, facilitates the cyclization. For the synthesis of 1,2,3,4-tetrahydro-5-isoquinolinol, a 2-(3-hydroxyphenyl)ethylamine derivative would be the logical starting material. The reaction is typically catalyzed by protic acids like HCl or Lewis acids such as boron trifluoroetherate. google.com
Bischler-Napieralski Reaction: This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydroisoquinoline. organic-chemistry.orgnrochemistry.comwikipedia.org This intermediate is then subsequently reduced to the corresponding tetrahydroisoquinoline. Similar to the Pictet-Spengler reaction, electron-donating groups on the aromatic ring are beneficial for the cyclization step. nrochemistry.com Mild reaction conditions for the Bischler-Napieralski reaction have been developed using trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine, allowing for the cyclodehydration of various amides at low temperatures. nih.gov The resulting dihydroisoquinoline can be reduced to the tetrahydroisoquinoline using reducing agents like sodium borohydride. nrochemistry.com
| Catalytic Reaction | Starting Materials | Catalyst/Reagent | Intermediate/Product | Key Features |
| Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone | Protic Acid (e.g., HCl) or Lewis Acid (e.g., BF₃·OEt₂) | 1,2,3,4-Tetrahydroisoquinoline | Atom-economical, direct synthesis of the tetrahydroisoquinoline core. organicreactions.orgwikipedia.orgmdpi.com |
| Bischler-Napieralski Reaction | β-Arylethylamide | Dehydrating Agent (e.g., POCl₃, PPA, Tf₂O) | 3,4-Dihydroisoquinoline (reduced to Tetrahydroisoquinoline) | Two-step process involving cyclization and reduction. organic-chemistry.orgnrochemistry.comnih.gov |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate (B1210297)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. These methods allow for a detailed examination of conformational preferences and the electronic landscape that governs the molecule's reactivity.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
The conformational flexibility of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is a key determinant of its biological and chemical properties. DFT calculations have shown that the parent THIQ molecule exists as two primary low-energy conformers. These are twisted forms where the hydrogen on the nitrogen atom is in either an axial or an equatorial position, with a very small energy difference of approximately 60 ± 30 cm⁻¹ between them.
For 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate, the introduction of the acetate group at the 5-position introduces additional complexity. The key factors influencing its conformational preferences include:
Ring Pucker: The dihydropyridine ring of the THIQ skeleton will adopt a half-chair or twist-boat conformation.
N-H Orientation: The hydrogen on the secondary amine can be in an axial or equatorial position.
Acetate Group Rotation: The C-O single bond of the acetate group allows for rotation, leading to different spatial arrangements of the acetyl moiety relative to the isoquinoline (B145761) ring system. This is analogous to the formation of rotamers observed in N-acetyl derivatives of THIQ.
DFT calculations are employed to optimize the geometry of these various possible conformers and calculate their relative energies, thereby identifying the most stable, low-energy structures. The presence of the bulky acetate group can be expected to create a larger energy difference between the axial and equatorial conformers of the N-H group compared to the unsubstituted THIQ.
Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound Calculated by DFT
| Conformer Description | Relative Energy (kJ/mol) | Key Dihedral Angle(s) | Notes |
|---|---|---|---|
| Equatorial N-H, Acetyl anti | 0.00 (Global Minimum) | C1-N2-C3-C4 ≈ 55° | The most stable predicted conformer due to minimized steric hindrance. |
| Equatorial N-H, Acetyl syn | + 5.2 | C1-N2-C3-C4 ≈ 54° | Slightly higher energy due to steric interaction of the acetyl group. |
| Axial N-H, Acetyl anti | + 8.5 | C1-N2-C3-C4 ≈ -56° | Higher energy due to 1,3-diaxial interactions involving the N-H bond. |
| Axial N-H, Acetyl syn | + 12.1 | C1-N2-C3-C4 ≈ -55° | Highest energy conformer due to combined steric and diaxial strain. |
Note: The data in this table is illustrative and based on established principles of conformational analysis. Actual values would require specific DFT calculations.
Analysis of Electronic Structure and Reactivity Descriptors
DFT is a highly effective framework for calculating molecular properties and discussing chemical reactivity. nih.gov Analysis of the electronic structure provides insight into how a molecule will interact with other chemical species. Key reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (HOMO - Highest Occupied Molecular Orbital, and LUMO - Lowest Unoccupied Molecular Orbital) include:
Chemical Potential (µ): Describes the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.
For the parent THIQ molecule, the HOMO is typically localized over the benzene (B151609) ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The introduction of the hydroxyl group at the 5-position (1,2,3,4-Tetrahydro-5-isoquinolinol) would increase the energy of the HOMO, making the aromatic ring more electron-rich and nucleophilic. Subsequent acetylation to form this compound introduces an electron-withdrawing acetyl group. This is expected to lower the HOMO energy and increase the LUMO energy, thereby increasing the chemical hardness and generally decreasing the reactivity of the aromatic ring towards electrophiles compared to the hydroxyl intermediate. Molecular electrostatic potential maps can further identify the most electron-rich and electron-poor regions, highlighting the carbonyl oxygen of the acetate group as a potential hydrogen bond acceptor site.
Table 2: Illustrative Comparison of Calculated Reactivity Descriptors
| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity (ω) |
|---|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | -5.8 | 0.5 | 3.15 | 1.45 |
| 1,2,3,4-Tetrahydro-5-isoquinolinol | -5.5 | 0.6 | 3.05 | 1.52 |
| This compound | -5.9 | 0.4 | 3.15 | 1.55 |
Note: The data in this table is illustrative, based on known substituent effects on electronic structure. Actual values require specific DFT calculations.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum chemical calculations provide static pictures of low-energy conformers, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time, providing a more complete understanding of the conformational landscape.
Conformational Analysis of the Tetrahydroisoquinoline Skeleton and its Acetate Derivative
The conformational landscape of the THIQ skeleton is characterized by multiple energy minima corresponding to different puckered forms of the non-aromatic ring. MD simulations can explore the transitions between these states, revealing the flexibility of the ring system. For the acetate derivative, simulations would track the orientation of the N-H group and the rotation around the ester bond. By simulating the molecule over nanoseconds, it is possible to generate a population distribution of different conformers and identify the most persistent and energetically favorable shapes the molecule adopts at a given temperature. Theoretical calculations combined with experimental data like 1H NMR spectra are often used to confirm the preferred conformation in solution. rsc.org
Dynamic Behavior in Simulated Biological Environments
MD simulations are particularly powerful for studying how a molecule like this compound behaves in a complex, solvated environment, such as that found in biological systems. researchgate.netlibretexts.org To achieve this, the molecule is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
During the simulation, which can run for hundreds of nanoseconds, the trajectory of every atom is calculated. libretexts.org Analysis of this trajectory provides key insights:
Structural Stability: The Root Mean Square Deviation (RMSD) of the molecule's backbone atoms is monitored over time. A stable RMSD value indicates that the molecule has reached an equilibrium conformation within the simulated environment. libretexts.org
Flexibility: The Root Mean Square Fluctuation (RMSF) is calculated for each atom to identify the more rigid and more flexible parts of the molecule. libretexts.org For this compound, the acetate group and the non-aromatic ring would likely show higher fluctuations than the fused benzene ring.
Intermolecular Interactions: If simulated with a biological target like a protein, MD can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern the binding process. The carbonyl oxygen and ester oxygen of the acetate group, as well as the N-H group, are all potential sites for forming crucial hydrogen bonds with protein residues. researchgate.net
Theoretical Insights into Reaction Mechanisms for Tetrahydroisoquinoline Acetate Formation
The formation of this compound involves the O-acetylation (an esterification reaction) of the precursor, 1,2,3,4-Tetrahydro-5-isoquinolinol. This reaction typically involves reacting the phenolic hydroxyl group with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. libretexts.orgmdpi.com Unlike alcohols, phenols react very slowly with carboxylic acids directly. libretexts.org
Computational chemistry can be used to model the reaction pathway and provide theoretical insights into the mechanism. The most common mechanism for acetylation with acetic anhydride involves the nucleophilic attack of the phenolic oxygen on one of the carbonyl carbons of the anhydride. This proceeds through a tetrahedral intermediate, followed by the elimination of an acetate ion as a leaving group.
DFT calculations can be used to map the potential energy surface of this reaction. This involves:
Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (1,2,3,4-Tetrahydro-5-isoquinolinol and acetic anhydride) and products (this compound and acetic acid).
Transition State Search: Identifying the structure and energy of the transition state(s) connecting reactants and products. The transition state represents the highest energy point along the reaction coordinate.
Quantum mechanical calculations can show that the activation barrier for this reaction is relatively low, confirming its feasibility. nih.gov This theoretical approach allows for a detailed understanding of the bond-forming and bond-breaking steps at a molecular level.
Table 3: Illustrative Energetics for the O-Acetylation of 1,2,3,4-Tetrahydro-5-isoquinolinol with Acetic Anhydride
| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kJ/mol) | Calculated Reaction Energy (ΔG_rxn, kJ/mol) |
|---|---|---|---|
| Step 1: Nucleophilic Attack | Phenolic oxygen attacks the anhydride carbonyl carbon. | +65 | +20 (for Tetrahedral Intermediate) |
| Step 2: Leaving Group Elimination | Collapse of the intermediate to form the ester and acetate. | +15 | -45 (Overall Reaction) |
Note: The data in this table is illustrative of a typical two-step addition-elimination mechanism for esterification. Actual values would require specific DFT calculations for this reaction.
Preclinical Pharmacological and Biological Research in Vitro and Animal Models
Mechanisms of Action at Molecular and Cellular Levels (Non-Human)
Derivatives of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold have been shown to interact with a variety of biological targets, most notably opioid receptors and various enzymes critical to cellular processes.
Research has demonstrated that relatively simple THIQ structures can act as potent and selective antagonists for the kappa opioid receptor (KOR). nih.gov For example, specific N-substituted (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamides were synthesized and evaluated for their binding properties at the µ (mu), δ (delta), and κ (kappa) opioid receptors using in vitro [³⁵S]GTPγS binding assays. nih.gov One such derivative, which lacks a piperidine (B6355638) amino group, exhibited a high affinity and remarkable selectivity for the KOR, with a Kₑ value of 0.14 nM. nih.gov This particular compound was found to be 1730-fold and 4570-fold more selective for the KOR compared to the µ and δ receptors, respectively. nih.gov Docking calculations predict that the hydroxyl group of the tetrahydroisoquinoline ring participates in a hydrogen bond within the receptor's binding pocket. nih.gov Furthermore, 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has been investigated as a rigid mimic of tyrosine, demonstrating significant binding to both mu and delta opioid receptors when incorporated into peptide analogues. nih.gov
Beyond opioid receptors, THIQ analogs have been identified as inhibitors of several key enzymes. A novel series of 2,7-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were found to act as inhibitors of protein-tyrosine phosphatase 1B (PTP-1B), with one compound showing an IC₅₀ of 1.0 µM. nih.gov This same compound was also a potent partial agonist for the peroxisome proliferator-activated receptor γ (PPARγ). nih.gov Other research has identified THIQ derivatives as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). nih.gov One compound demonstrated potent CDK2 inhibition with an IC₅₀ of 0.149 µM, while another was a significant DHFR inhibitor with an IC₅₀ of 0.199 µM. nih.gov Additionally, certain THIQ compounds have shown inhibitory activity against MurE synthetase, an essential enzyme in bacterial peptidoglycan biosynthesis, suggesting a potential mechanism for their antibacterial effects. nih.gov
Table 1: Interaction of THIQ Derivatives with Biological Receptors and Enzymes
| Compound Class/Derivative | Target | Activity | Affinity/Potency | Selectivity |
|---|---|---|---|---|
| (3R)-N-[(1R)-1-(cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | Kappa Opioid Receptor | Antagonist | Kₑ = 0.14 nM | 1730-fold vs µ; 4570-fold vs δ nih.gov |
| (3R)-7-hydroxy-N-[(1S)-2-methyl-1-(piperidine-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | Kappa Opioid Receptor | Antagonist | Kₑ = 6.80 nM | 21-fold vs µ; >441-fold vs δ nih.gov |
| 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid Analogs | Mu and Delta Opioid Receptors | Ligand Binding | Significant | Not Specified nih.gov |
| (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Protein-Tyrosine Phosphatase 1B (PTP-1B) | Inhibitor | IC₅₀ = 1.0 µM | Not Specified nih.gov |
| Substituted 5,6,7,8-tetrahydroisoquinoline | Cyclin-Dependent Kinase 2 (CDK2) | Inhibitor | IC₅₀ = 0.149 µM | Not Specified nih.gov |
The biological effects of THIQ derivatives are underpinned by their ability to modulate key intracellular signaling pathways. In animal models, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1-BnTIQ) was found to increase extracellular dopamine (B1211576) concentrations in the striatum. nih.gov This effect is believed to occur through the activation of dopaminergic nigrostriatal neurons, as it was suppressed by tetrodotoxin (B1210768) and a calcium-free solution. nih.gov
In the context of inflammation, certain THIQ analogs have been shown to influence the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com One study on a derivative demonstrated an alleviation of NF-κB-mediated inflammation in rats. mdpi.com Research on other, structurally related compounds has shown that their anti-inflammatory properties are exerted by regulating pathways involving NFKB1, PTGS1, PTGS2, and Toll-like receptor 4 (TLR4). mdpi.com These compounds also appear to modulate antioxidant response pathways through interaction with Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NFE2L2). mdpi.com Furthermore, studies on certain THIQ derivatives have shown they can induce cell cycle arrest, providing another mechanism of cellular modulation. nih.gov For instance, one compound caused cell cycle arrest at the G2/M phase in A549 lung cancer cells, while another arrested the cell cycle at the S phase in MCF7 breast cancer cells. nih.gov
Biological Activities in In Vitro Systems and Cell Lines
Several studies have confirmed the antimicrobial and antifungal properties of various THIQ derivatives. nih.govacs.org A series of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines showed promising activity against various pathogenic strains of bacteria and fungi. nih.govacs.org In one study, specific derivatives exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 7.0 to 9.0 µg/mL against bacteria such as Bacillus cereus, comparable to the standard amoxicillin. nih.gov
Synthetic tetrahydroquinolines have also been evaluated for their antifungal activity against phytopathogenic fungi. nih.gov Compounds featuring a methoxy (B1213986) group showed notable activity against Cladosporium cladosporoides, with MIC values recorded at 13.75 µg/mL. nih.gov The broad antimicrobial potential of the THIQ scaffold is also supported by findings that various synthetic derivatives possess activity against bacteria like Staphylococcus aureus and Escherichia coli. nih.gov
Table 2: In Vitro Antimicrobial and Antifungal Activity of THIQ Derivatives
| Compound Class/Derivative | Target Organism | Activity Type | Potency (MIC) |
|---|---|---|---|
| Piperidinyl tetrahydrothieno[2,3-c]isoquinolines | Bacillus cereus | Antibacterial | 7.0–9.0 µg/mL nih.gov |
| Piperidinyl tetrahydrothieno[2,3-c]isoquinolines | Various Bacteria | Antibacterial | 7.0–9.0 µg/mL nih.gov |
| Piperidinyl tetrahydrothieno[2,3-c]isoquinolines | Various Fungi | Antifungal | Promising Activity acs.org |
The anti-inflammatory potential of the THIQ nucleus has been investigated in cellular models. nih.gov The anti-inflammatory effects of related compounds have been demonstrated in lipopolysaccharide-treated macrophage cell lines. mdpi.com In these models, the compounds attenuated the inflammatory response by reducing nitric oxide secretion and downregulating the expression of key inflammatory proteins, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-1β (IL-1β). mdpi.com The mechanism is linked to the modulation of the NF-κB pathway. mdpi.com While direct cellular analgesic models are less common, the interaction of THIQ derivatives with opioid receptors, as detailed in section 4.1.1, provides a clear molecular basis for potential analgesic effects, which is a recognized property of many compounds within this class. nih.gov
Antitumor and Antiproliferative Activity in Cancer Cell Lines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a core structure in numerous natural and synthetic compounds with demonstrated antitumor and antiproliferative activities. Research has shown that derivatives of THIQ can significantly inhibit the growth of various cancer cell lines.
A series of 3,4-diaryl-1,2,3,4-tetrahydroquinolines were synthesized and evaluated for their antiproliferative effects. One lead compound, 3c , which features an unsubstituted phenyl ring at the 4-position, demonstrated potent activity against several cancer cell lines. Specifically, it showed IC₅₀ values of 4.9 ± 0.7 μM in H460 lung carcinoma cells, 2.0 ± 0.9 μM in A-431 skin carcinoma cells, and 4.4 ± 1.3 μM in HT-29 colon adenocarcinoma cells. This suggests that the substitution pattern on the THIQ core is crucial for its anticancer efficacy.
Furthermore, other studies have highlighted the potential of THIQ derivatives in targeting specific cellular mechanisms. For instance, certain tetrahydro-β-carboline derivatives, which share a similar heterocyclic system, have been shown to exhibit potent cytotoxicity against A549 human lung cancer cells by inhibiting cell migration and colony formation. The antitumor activity of these compounds is linked to the inhibition of the Eg5 protein, a motor protein essential for the formation of the mitotic spindle in cancer cells.
Another study focused on tetrahydroisoquinoline derivatives as inhibitors of KRas, a protein frequently mutated in various cancers. The findings indicated that these compounds displayed moderate to high activity in inhibiting KRas. A derivative, GM-3-18 , which has a chloro group at the 4-position of the phenyl ring, was particularly effective against a panel of colon cancer cell lines.
The antiproliferative activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines, which are structurally related to THIQs, has also been investigated. These compounds were tested against the MCF-7 breast cancer cell line, with one of the most active compounds showing an IC₅₀ value of 0.67 ± 0.18 μM.
Table 1: In Vitro Antiproliferative Activity of Selected THIQ Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (μM) | Reference |
| 3c (3,4-diaryl-1,2,3,4-tetrahydroquinoline) | H460 (Lung Carcinoma) | 4.9 ± 0.7 | |
| A-431 (Skin Carcinoma) | 2.0 ± 0.9 | ||
| HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 | ||
| GM-3-18 (Tetrahydroisoquinoline derivative) | Colon Cancer Cell Lines | 0.9 - 10.7 | |
| (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine | MCF-7 (Breast Cancer) | 0.67 ± 0.18 |
Evaluation in In Vivo Animal Models
Neurobiological Activity and Neuroprotection in Rodent Models
Some THIQ analogs are known to interact with central nervous system receptors. For example, the THIQ derivative L-689560 has been identified as a potent NMDA receptor antagonist. The NMDA receptor is a key player in synaptic plasticity, learning, and memory, and its dysregulation is implicated in various neurological disorders. Antagonism of this receptor can offer neuroprotective effects in conditions associated with excitotoxicity.
The broad range of biological activities reported for THIQ-based compounds includes activity against neurodegenerative disorders, suggesting that this chemical class is a promising starting point for the development of novel neuroprotective agents.
Anti-tumor Efficacy in Animal Carcinogenesis Models
The in vitro antitumor activity of THIQ derivatives has prompted their evaluation in in vivo animal models of cancer. One of the most well-known examples of a complex natural product containing the THIQ nucleus with potent in vivo antitumor activity is dynemicin A . This compound has demonstrated significant efficacy in various animal tumor models.
In a different study, amine-containing trichothecanes, which were synthesized and tested in vivo against P388 leukemia, showed improved activity compared to the parent compound, anguidin, although with decreased potency. While not direct THIQ derivatives, this research highlights the potential of nitrogen-containing heterocyclic compounds in cancer chemotherapy.
The development of novel THIQ derivatives continues to be an active area of research, with the aim of identifying compounds with improved efficacy and favorable pharmacokinetic profiles for in vivo applications.
Antihypertensive Properties in Animal Models
Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their cardiovascular effects, particularly their potential as antihypertensive agents. A study involving a series of cyclopentano[f]- and [h]-1,2,3,4-tetrahydroisoquinolines demonstrated their hypotensive properties in unanesthetized DCA hypertensive rats.
In this animal model, the introduction of bulky lipophilic substitutions on the heteroatom of the THIQ structure resulted in compounds that produced moderate and extended depressions in blood pressure. This suggests that the nitrogen atom of the tetrahydroisoquinoline ring is a key site for modification to achieve desired pharmacological effects on blood pressure. The study also noted that some compounds exhibited heart stimulant properties, which were not accompanied by effects on blood pressure.
Other Preclinical Biological Assessments
Beyond their antitumor and neurobiological potential, THIQ derivatives have been assessed for a variety of other biological activities in preclinical models.
Notably, novel THIQ conjugates with dipeptide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against Escherichia coli and potent antibacterial activity against other bacterial strains. Furthermore, they have demonstrated strong antifungal activity, in some cases outperforming existing standard drugs.
The broad spectrum of biological activities associated with the 1,2,3,4-tetrahydroisoquinoline scaffold underscores its importance as a privileged structure in the discovery of new therapeutic agents.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of the Acetate (B1210297) Group on Biological Activity and Pharmacological Profile
The esterification of a phenolic hydroxyl group to an acetate ester is a common and well-established prodrug strategy in medicinal chemistry. nih.govresearchgate.netactamedicamarisiensis.ro This approach is frequently employed to mask polar functional groups, such as the hydroxyl group in the parent compound, 1,2,3,4-tetrahydro-5-isoquinolinol. The primary goal of this chemical modification is to enhance the lipophilicity of the molecule. researchgate.netactamedicamarisiensis.ro
The addition of the acetate moiety to the 5-hydroxyl group of the tetrahydroisoquinoline core is expected to increase the compound's ability to permeate biological membranes, such as the blood-brain barrier or the intestinal wall, by increasing its lipophilicity. actamedicamarisiensis.ro Once absorbed and distributed in the body, the acetate group is designed to be hydrolyzed by ubiquitous esterase enzymes, releasing the active phenolic compound, 1,2,3,4-tetrahydro-5-isoquinolinol, at the site of action. nih.gov This strategy can lead to an improved pharmacokinetic profile, potentially increasing the oral bioavailability and duration of action of the parent drug by protecting the vulnerable phenolic hydroxyl group from first-pass metabolism.
The conversion of a phenol (B47542) to an acetate ester can significantly alter the pharmacological profile. While the acetate form is generally considered inactive or significantly less active than the parent phenol, its efficient in-vivo conversion is critical for therapeutic efficacy. nih.gov The rate of hydrolysis can be influenced by the steric and electronic environment around the ester group.
Role of the 5-Hydroxyl/Acetate Position on Target Binding and Efficacy
The substitution pattern on the aromatic ring of the tetrahydroisoquinoline scaffold is a key determinant of its biological activity and receptor selectivity. nih.gov The position of the hydroxyl or methoxy (B1213986) groups, which are electronically similar to the hydroxyl group of the parent compound of 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate, has been shown to be critical for affinity to various receptors. For instance, in the context of 5-HT1A receptor ligands, substitutions on the aromatic part of the THIQ moiety significantly influence binding affinity. nih.gov
The hydroxyl group at the 5-position is capable of acting as a hydrogen bond donor and acceptor, a critical feature for molecular recognition at many receptor sites. Masking this hydroxyl as an acetate ester would temporarily remove this hydrogen bonding capability, which would be restored upon enzymatic cleavage. Therefore, the 5-position is not just a point of attachment but a critical determinant for the orientation and interaction of the molecule with its biological target.
Influence of Stereochemistry on Biological Activity and Selectivity
Chirality plays a pivotal role in the biological activity of many pharmaceuticals, and tetrahydroisoquinoline derivatives are no exception. The 1-position of the THIQ scaffold is a common chiral center, and the absolute configuration (R or S) can have a profound impact on potency and selectivity. nih.gov While specific stereochemical studies on this compound are not widely reported, the principles of stereoselectivity observed in related THIQ analogs are highly relevant.
It is a well-established principle that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties due to their differential interactions with chiral biological macromolecules like receptors and enzymes. khanacademy.org For instance, in a series of 1-substituted THIQs developed as orexin-1 receptor antagonists, the stereochemistry at the 1-position was a critical factor for activity. nih.gov Similarly, for THIQ derivatives targeting other receptors, one enantiomer often displays significantly higher affinity or a different functional profile (e.g., agonist vs. antagonist) compared to its mirror image.
The three-dimensional arrangement of substituents dictates how a molecule fits into a binding site. For this compound, if a substituent is present at the 1-position, the two enantiomers would orient the 5-acetoxy group and other substituents in different spatial arrangements. This would lead to one enantiomer having a more favorable set of interactions with the target protein, resulting in higher potency and/or selectivity. Therefore, the development of stereoselective syntheses and the evaluation of individual enantiomers are critical steps in the drug discovery process for this class of compounds.
Comparative SAR Studies of this compound and Related Tetrahydroisoquinoline Derivatives
The SAR of tetrahydroisoquinolines is rich and varied, with modifications at nearly every position of the scaffold having been explored to modulate activity against a range of biological targets. rsc.orgrsc.org Comparing this compound to other derivatives provides valuable insights into the key structural requirements for activity.
Substitution on the Aromatic Ring: The nature and position of substituents on the benzene (B151609) ring are critical. Typically, electron-donating groups like hydroxyl, methoxy, or in this case, a latent hydroxyl (via the acetate), influence the electronic character of the ring and can be involved in direct binding interactions. rsc.org For example, in PDE4 inhibitors based on the THIQ scaffold, a 6-methoxy group was a common feature, and the addition of a 7-(cyclopentyloxy) group enhanced activity. nih.gov This highlights the importance of the specific substitution pattern. The 5-hydroxy motif of the parent compound of this compound is a different pattern and would be expected to confer a distinct pharmacological profile.
Substitution at the 1-Position: The 1-position is a frequent site for modification to alter potency and selectivity. Studies have shown that introducing various substituted benzyl (B1604629) groups at this position can lead to potent and selective orexin-1 receptor antagonists. nih.gov The size and nature of the substituent at C1 are crucial for fitting into the receptor's binding pocket.
Substitution at the 2-Position (Nitrogen): The nitrogen atom at the 2-position is another key point for derivatization. N-alkylation or N-acylation can significantly impact a compound's properties. For example, N-substituted tetrahydroisoquinolines have been investigated as 5-HT1B receptor antagonists.
The table below provides a comparative overview of how substitutions at different positions on the THIQ scaffold generally influence biological activity, providing a context for understanding the specific features of this compound.
| Position of Substitution | General Impact on Activity | Example Target Class |
| Aromatic Ring (e.g., C5, C6, C7) | Modulates electronic properties, hydrogen bonding capacity, and metabolic stability. Critical for receptor affinity and selectivity. | 5-HT Receptors nih.gov, PDE4 nih.gov |
| C1 | Often a chiral center. Substituents here can profoundly affect potency and selectivity by interacting with specific receptor subpockets. | Orexin Receptors nih.gov |
| N2 | The basicity of the nitrogen and the nature of its substituent can influence solubility, cell permeability, and receptor interactions. | 5-HT Receptors |
| C3/C4 | Substitution on the saturated ring can introduce conformational constraints, affecting the overall shape and receptor fit. | Anticancer agents nih.gov |
This comparative analysis underscores that the biological profile of a THIQ derivative is a result of the combined effects of substituents at various positions. The 5-acetoxy group in the target compound is just one piece of a complex SAR puzzle.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. rasayanjournal.co.in For tetrahydroisoquinoline derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their activity.
A QSAR analysis performed on 1-aryl-tetrahydroisoquinoline derivatives as anti-HIV agents identified several important descriptors. rasayanjournal.co.in The best QSAR model indicated that the atomic net charges at positions C3, C4, C6, and C8, along with the dipole moment, polarizability, and Log P, were correlated with the anti-HIV activity. rasayanjournal.co.in This suggests that both electronic and hydrophobic properties are critical for the activity of these compounds. The model predicted that the active regions of the 1-aryl-tetrahydroisoquinoline derivative are the C3, C4, C6, and C8 atoms. rasayanjournal.co.in
In another study on tetrahydroquinoline derivatives as LSD1 inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were developed. mdpi.com These models provided insights into the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields that are important for inhibitory activity. Such models can generate contour maps that visualize favorable and unfavorable regions for substitution around the molecular scaffold, guiding the design of new, more potent analogs. mdpi.com
While a specific QSAR model for this compound is not available, these studies on related THIQ and THQ scaffolds highlight the types of physicochemical properties that are likely to be important for its biological activity. A QSAR study on this specific compound would likely involve calculating various descriptors such as:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area.
Hydrophobic Descriptors: LogP, water-accessible surface area.
Topological Descriptors: Connectivity indices.
By building a QSAR model with a series of 5-hydroxy/acetoxy THIQ analogs, one could quantitatively determine the influence of the acetate group and other structural modifications on a specific biological endpoint.
Metabolic Research of Tetrahydroisoquinoline Derivatives Non Human
In Vitro Metabolic Stability in Subcellular Fractions (e.g., Liver Microsomes, Hepatocytes)
The in vitro metabolic stability of a compound is a key parameter assessed during early drug discovery to predict its in vivo half-life and clearance. These studies typically utilize subcellular fractions of the liver, the primary site of drug metabolism, from various animal species. The most common systems are liver microsomes and hepatocytes.
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily. nih.govnih.gov Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes and provide a more comprehensive model of liver metabolism. nih.gov
The general procedure for assessing metabolic stability involves incubating the test compound with liver microsomes or hepatocytes and monitoring its disappearance over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.com The rate of disappearance is then used to calculate the intrinsic clearance (CLint), which is a measure of the metabolic activity of the liver towards the compound. mdpi.comfrontiersin.org
Table 1: General Parameters for In Vitro Metabolic Stability Assays
| Parameter | Liver Microsomes | Hepatocytes |
| Enzyme Source | Pooled from various species (e.g., rat, mouse) | Cryopreserved or fresh from various species (e.g., rat, mouse) |
| Enzymes Present | Primarily Phase I (CYP450s) | Phase I and Phase II enzymes |
| Cofactors | NADPH is typically required to initiate reactions. nih.gov | Endogenous cofactors are present. |
| Incubation Time | Typically up to 60 minutes. mercell.com | Can be extended for several hours for low-turnover compounds. mdpi.com |
| Endpoint | Disappearance of parent compound. | Disappearance of parent compound and appearance of metabolites. |
This table presents a generalized overview of typical conditions for in vitro metabolic stability assays.
Identification of Metabolites and Proposed Metabolic Pathways in Animal Models
Identifying the metabolites of a parent compound is essential for understanding its biotransformation and potential for producing active or toxic byproducts. Animal models, particularly rodents like rats and mice, are extensively used for these studies. Following administration of the compound, biological samples such as plasma, urine, and feces are collected and analyzed, often using high-resolution mass spectrometry, to identify the structures of the metabolites.
For the tetrahydroisoquinoline scaffold, several metabolic pathways are known to occur in animal models. Common reactions include oxidation, N-dealkylation, O-dealkylation, and conjugation reactions such as glucuronidation and sulfation. For example, in studies with a complex tetrahydroisoquinoline derivative, UNC10201652, metabolites were generated through deethylations, oxidations, and glucuronidation in both mouse and rat liver microsomes and hepatocytes. nih.gov In these incubations, four metabolites were identified in both mouse and rat liver microsomes. nih.gov
While specific metabolites for 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate (B1210297) have not been documented in the available literature, based on its structure, several metabolic pathways can be proposed:
Hydrolysis: The acetate ester group is susceptible to hydrolysis by esterases, which are abundant in the liver and plasma of many animal species. This reaction would yield the parent alcohol, 1,2,3,4-tetrahydro-5-isoquinolinol.
Oxidation: The tetrahydroisoquinoline ring can undergo oxidation at various positions. This can be mediated by CYP450 enzymes.
Conjugation: The hydroxyl group of the parent alcohol (formed after hydrolysis) is a prime site for Phase II conjugation reactions, such as glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs). These reactions generally increase the water solubility of the compound, facilitating its excretion.
Table 2: Plausible Metabolic Pathways for 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate in Animal Models
| Metabolic Reaction | Potential Metabolite | Enzymatic System |
| Ester Hydrolysis | 1,2,3,4-Tetrahydro-5-isoquinolinol | Esterases |
| Aromatic Hydroxylation | Dihydroxy-1,2,3,4-tetrahydroisoquinoline | Cytochrome P450 |
| N-Oxidation | 1,2,3,4-Tetrahydro-5-isoquinolinol N-oxide | Cytochrome P450, Flavin-containing monooxygenases (FMOs) |
| Glucuronidation | 1,2,3,4-Tetrahydro-5-isoquinolinol-O-glucuronide | UDP-glucuronosyltransferases (UGTs) |
| Sulfation | 1,2,3,4-Tetrahydro-5-isoquinolinol-O-sulfate | Sulfotransferases (SULTs) |
This table outlines hypothetical metabolic pathways based on the chemical structure of this compound and known metabolic reactions for similar compounds.
Enzymatic Transformations and Biotransformation Studies (excluding human)
The transformation of chemical compounds by enzymes, known as biotransformation, is a key focus of metabolic research. Studies using isolated enzymes or enzyme systems can pinpoint the specific catalysts responsible for the metabolism of a compound.
In the context of tetrahydroisoquinoline derivatives, cytochrome P450 enzymes are major contributors to their Phase I metabolism. nih.gov Studies with specific CYP450 inhibitors or recombinant enzymes can identify the particular isoforms involved (e.g., CYP3A4, CYP2D6). For example, pretreatment of mice with a broad-spectrum CYP450 inhibitor, 1-aminobenzotriazole (B112013) (ABT), significantly altered the pharmacokinetics of a tetrahydroisoquinoline derivative, indicating a major role of CYP450s in its clearance. nih.gov
Besides CYP450s, other enzymes can also be involved. For instance, norcoclaurine synthase, a Pictet-Spenglerase, is an enzyme that can be used for the biocatalytic production of various substituted tetrahydroisoquinolines. nih.gov Furthermore, rat liver enzymes have been shown to biotransform 1-benzyl-1,2,3,4-tetrahydro-2-methylisoquinolines into tetrahydroprotoberberines. acs.org
For this compound, the initial biotransformation is likely to be the hydrolysis of the acetate group, a reaction catalyzed by carboxylesterases. Following this, the resulting 1,2,3,4-tetrahydro-5-isoquinolinol would be a substrate for various Phase I and Phase II enzymes as described in the previous section.
Table 3: Enzymes Potentially Involved in the Biotransformation of this compound and its Metabolites in Non-Human Models
| Enzyme Family | Specific Enzymes (Examples) | Potential Role |
| Esterases | Carboxylesterases | Hydrolysis of the acetate ester to the parent alcohol. |
| Cytochrome P450 (CYP) | CYP1A, CYP2C, CYP2D, CYP3A subfamilies | Oxidation of the aromatic and aliphatic rings. |
| Flavin-containing Monooxygenases (FMO) | FMO1, FMO3 | N-oxidation. frontiersin.org |
| UDP-glucuronosyltransferases (UGT) | UGT1A, UGT2B subfamilies | Glucuronidation of the phenolic hydroxyl group. |
| Sulfotransferases (SULT) | SULT1A, SULT1E, SULT2A subfamilies | Sulfation of the phenolic hydroxyl group. |
This table summarizes the key enzyme families that are likely to be involved in the metabolism of this compound in non-human species, based on its structure and data from related compounds.
Applications in Chemical Biology and Material Science Research
Utilization as Chemical Probes for Receptor and Enzyme Studies
Chemical probes are essential tools for elucidating the function of biological macromolecules. 1,2,3,4-Tetrahydro-5-isoquinolinol and its acetate (B1210297) derivative have been identified as valuable molecules for probing biological systems, including receptor binding and enzyme activity modulation. chem960.comevitachem.com
Research has shown that derivatives of 1,2,3,4-Tetrahydro-5-isoquinolinol can act as potent antagonists for specific receptors. For instance, compounds based on this scaffold have been found to be effective antagonists of the P2Y1 receptor, a G-protein coupled receptor involved in platelet aggregation and other physiological processes. lookchem.com The interaction of these probes with their targets allows researchers to study receptor function and signaling pathways. The acetate group in 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate can serve to modify the compound's properties, such as cell permeability, potentially enhancing its utility as a probe in living cells. chem960.com The core structure is also investigated for its potential to modulate enzyme activity, a critical area in drug discovery and chemical biology. evitachem.com
Table 1: Research Findings on 1,2,3,4-Tetrahydro-5-isoquinolinol Derivatives as Chemical Probes
| Derivative/Scaffold | Target | Application/Finding | Citation |
| 1,2,3,4-Tetrahydro-5-isoquinolinol | P2Y1 Receptor | Potent antagonist activity, useful for studying receptor function. | lookchem.com |
| This compound | General | Investigated for use as a probe in living cells. | chem960.com |
| Tetrahydroisoquinoline Scaffold | General | Used for designing molecules that modulate enzyme or receptor activity. | evitachem.com |
Role as Precursors for Complex Alkaloid Synthesis
The tetrahydroisoquinoline motif is a fundamental building block in the biosynthesis and chemical synthesis of a vast array of complex alkaloids. nih.govacs.org These natural products exhibit significant structural diversity and a wide range of biological activities. acs.org The synthesis of THIQ alkaloids often relies on key reactions like the Bischler-Napieralski or Pictet-Spengler reactions, which construct the core isoquinoline (B145761) ring system. organic-chemistry.org
The presence of functional groups on the aromatic ring of the tetrahydroisoquinoline precursor is critical for subsequent synthetic transformations. nih.gov The hydroxyl group at the 5-position of 1,2,3,4-Tetrahydro-5-isoquinolinol (protected as an acetate during synthesis) is an electron-donating group that activates the aromatic ring, facilitating electrophilic aromatic substitution reactions necessary for building more complex molecular architectures. nih.gov This makes it a valuable starting material for the total synthesis of various alkaloid families, including aporphines and benzylisoquinolines. nih.gov For example, synthetic strategies can involve the construction of the THIQ core followed by annulation reactions to build additional rings, as seen in the synthesis of the aporphine (B1220529) core. nih.gov Biocatalytic approaches using engineered enzymes are also being developed to convert THIQ precursors into complex alkaloids with high efficiency and stereoselectivity. rsc.org
Table 2: Examples of Alkaloid Classes Synthesized from Tetrahydroisoquinoline Precursors
| Alkaloid Class | General Synthetic Approach | Key Precursor Feature | Citation |
| Benzyltetrahydroisoquinolines | Pictet-Spengler reaction | Condensation of a β-phenylethylamine with an aldehyde. | nih.govacs.org |
| Aporphine Alkaloids | Bischler-Napieralski followed by annulation (e.g., Diels-Alder) | An activated isoquinoline ring serves as the diene. | nih.gov |
| Erythrina Alkaloids | Intramolecular Diels-Alder reaction | Construction of the A-ring onto a pre-formed heterocyclic system. | acs.org |
| Plant Tetrahydroisoquinoline Alkaloids (THIQAs) | Biocatalytic routes (Imine reductases, N-methyltransferases) | Stereoselective conversion of dihydroisoquinoline precursors. | rsc.org |
Applications in Ligand Design for Metal Coordination Compounds
The design of ligands is central to the development of metal coordination compounds used in catalysis and materials science. The 1,2,3,4-Tetrahydro-5-isoquinolinol structure possesses both a secondary amine and a phenolic hydroxyl group, which can act as coordination sites for metal ions. This bifunctional nature makes it an attractive scaffold for creating chiral ligands.
In the field of asymmetric catalysis, chiral ligands are used to direct the stereochemical outcome of a reaction. The 5-hydroxy-1,2,3,4-tetrahydroisoquinoline scaffold has been incorporated into ligands for asymmetric phase-transfer catalysis, a powerful method for enantioselective synthesis. i.moscow Furthermore, derivatives of this core structure have been utilized in the synthesis of complex molecules intended for biological targeting, such as in the development of antibody-drug conjugates (ADCs). google.comgoogle.com In these applications, the tetrahydroisoquinoline moiety can serve as a linker or part of a larger, intricate ligand designed to bind to specific proteins or receptors while chelating a metal or carrying a payload. google.comgoogle.com
Table 3: Applications of the 5-Hydroxy-Tetrahydroisoquinoline Scaffold in Ligand Design
| Application Area | Role of the Scaffold | Example | Citation |
| Asymmetric Catalysis | Chiral Ligand Component | Used in asymmetric phase-transfer catalysis to induce enantioselectivity. | i.moscow |
| Antibody-Drug Conjugates (ADCs) | Linker/Payload Component | Incorporated into complex synthons for linking cytotoxic drugs to antibodies. | google.comgoogle.com |
Development of Analytical Methods for Detection and Quantification in Research Samples (excluding basic identification)
The development of sensitive and specific analytical methods is crucial for studying the presence and behavior of compounds in complex matrices. For 1,2,3,4-Tetrahydro-5-isoquinolinol and related derivatives, various advanced analytical techniques have been developed for their detection and quantification in research samples, moving beyond simple identification.
Gas Chromatography-Mass Spectrometry (GC-MS) has been employed to identify 1,2,3,4-Tetrahydro-5-isoquinolinol as a natural constituent in plant extracts, such as from Mentha pulegium. nih.govmdpi.com For more challenging matrices, such as human tissues, highly sensitive methods are required. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using liquid-liquid extraction was specifically developed for the qualitative detection of various tetrahydroisoquinoline derivatives in human blood, brain, and liver samples. researchgate.net This method was validated for parameters including the limit of detection, recovery, and matrix effects, demonstrating its robustness for post-mortem tissue analysis. researchgate.net To enhance the detection of carbonyl-derived THIQs in food extracts, derivatization techniques have been applied. For example, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) has been used as a derivatization agent to improve the analysis of related compounds by GC-MS. mdpi.com
Table 4: Advanced Analytical Methods for Tetrahydroisoquinoline Derivatives
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. nih.gov For derivatives like 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate (B1210297), future research will likely focus on moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.
Novel Synthetic Strategies: Recent advancements in organic synthesis offer promising avenues. Methodologies such as palladium-catalyzed cascade reactions, visible-light-driven organophotoredox catalysis, and tandem reactions that form multiple bonds in a single operation are being developed for isoquinoline (B145761) frameworks. nih.govacs.org For instance, tandem reactions involving 2-methyl-arylaldehydes and nitriles, or the use of 2-alkynylanilines and nitroarenes, enable the construction of complex isoquinoline cores with high efficiency. acs.org Another approach involves the reaction of homophthalic anhydride (B1165640) with imines, which allows for the direct introduction of diverse functional groups at multiple positions on the tetrahydroisoquinoline ring. nih.gov The application of these modern strategies could significantly shorten the synthetic route to 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate and its analogs, facilitating the rapid generation of compound libraries for biological screening. thieme-connect.de
Sustainable Synthesis: A key trend is the move towards "green chemistry." This includes the use of eco-friendly solvents, such as deep eutectic solvents (DESs), which have been shown to improve the separation of isoquinoline alkaloids in chromatographic methods. acs.org Future synthetic pathways for this compound will likely incorporate principles of atom economy, reduce the use of hazardous reagents, and explore biocatalysis or biosynthesis, which offer high regio- and stereoselectivity. rsc.org The development of biosynthetic routes in engineered microorganisms presents a particularly attractive, sustainable alternative to traditional chemical synthesis for producing complex isoquinoline alkaloids. researchgate.net
Table 1: Emerging Synthetic Approaches for Isoquinoline Scaffolds This table is interactive. Click on the headers to sort.
| Synthetic Strategy | Key Features | Potential Advantage for this compound Synthesis | Reference |
|---|---|---|---|
| Tandem/Cascade Reactions | Formation of multiple chemical bonds in a single step. | Increased efficiency, reduced waste, rapid access to complex derivatives. | acs.org |
| Visible-Light Photocatalysis | Uses light energy to drive chemical reactions under mild conditions. | Energy efficiency, reduced need for harsh reagents, high functional group tolerance. | nih.gov |
| Substrate-Controlled Annulation | Reaction pathway ([4+2] vs. [3+2] cycloaddition) is controlled by the starting material's structure. | Access to diverse and complex polycyclic frameworks from common precursors. | mdpi.com |
| Radical Decarboxylation-Phosphorylation | A method for introducing phosphonic acid groups onto the THIQ core. | Creates novel analogs with potentially different biological targets and properties. | nih.gov |
Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activities. For this compound, these approaches can accelerate the identification of promising derivatives and elucidate their mechanisms of action.
Predictive Modeling: Molecular docking simulations are a key computational technique used to predict how a ligand, such as an isoquinoline derivative, binds to the active site of a target protein. mdpi.com These models can help identify key interactions, like hydrophobic interactions or hydrogen bonds, that are crucial for biological activity. mdpi.com For example, computational studies on other isoquinoline alkaloids have been used to analyze binding to enzymes, revealing that steric hindrance can dramatically affect interaction strength. mdpi.com By applying these methods to this compound, researchers can predict its potential biological targets and design structural modifications to enhance binding affinity and selectivity. nih.gov
Rational Drug Design: Based on predictive models, new analogs of this compound can be designed with specific therapeutic goals in mind. nih.gov Computational tools can be used to perform virtual screening of large compound libraries or to design novel structures by modifying the core scaffold with different functional groups. nih.gov This in silico approach helps prioritize which new derivatives to synthesize, saving significant time and resources. For example, by modeling the interaction of various substituted isoquinolines with a target enzyme, researchers can identify which substitutions are most likely to improve inhibitory activity. nih.govnih.gov Furthermore, emerging technologies like artificial intelligence (AI) are being used to predict the chemical and biological properties of phytocompounds, accelerating the identification of bioactive molecules. frontiersin.org
Investigation of Unexplored Biological Activities in Non-Human Systems
While much research on isoquinoline alkaloids focuses on human therapeutic applications, their biological activities in other organisms remain a largely untapped area of investigation. Exploring the effects of this compound in non-human systems, such as plants, fungi, and bacteria, could reveal novel applications in agriculture, biotechnology, and anti-infective therapy.
Agricultural Applications: Plants produce a vast array of secondary metabolites, including isoquinoline alkaloids, often as part of their defense mechanisms. nih.govnih.gov Research into how exogenous compounds like this compound affect plant metabolism could lead to new discoveries. For instance, studies on sweet potato and pineapple have shown that isoquinoline alkaloid biosynthesis pathways are involved in responses to environmental stress and fruit quality. mdpi.commdpi.com Investigating whether this compound can modulate these pathways could lead to its use as a plant growth regulator or a protective agent against environmental stressors.
Antimicrobial and Antiprotozoal Activity: The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is known to be the basis for compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal effects. nuph.edu.uaresearchgate.netnih.gov Many natural isoquinoline alkaloids have demonstrated potent activity against various pathogens. rsc.orgnih.gov Future research should include systematic screening of this compound against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains. nih.gov Such studies could identify it as a lead compound for developing new anti-infective agents. nih.gov
Development of Advanced In Vitro and In Vivo (Animal) Research Models
To fully understand the biological effects and therapeutic potential of this compound, it is essential to utilize and develop sophisticated research models that can accurately recapitulate complex biological processes.
In Vitro Models: The use of diverse human cancer cell lines is a standard in vitro method for evaluating the cytotoxic activity of new compounds. nih.govnih.gov Future studies on this compound will likely expand to include a wider array of cell lines, including those from different tumor types and those with known resistance mechanisms. acs.org Advanced in vitro models, such as 3D spheroids or organoids, offer a more physiologically relevant environment than traditional 2D cell cultures and are increasingly used to test the efficacy of anticancer compounds. acs.org Additionally, specific enzyme assays and receptor binding studies are crucial for pinpointing the molecular targets of a compound. frontiersin.org For instance, novel tetrahydroisoquinoline derivatives have been effectively tested for their ability to inhibit SARS-CoV-2 infection in Vero E6 cell lines. nih.gov
Table 2: Research Models for Evaluating Tetrahydroisoquinoline Derivatives This table is interactive. Click on the headers to sort.
| Model Type | Specific Example | Research Application | Reference |
|---|---|---|---|
| In Vitro | Human Cancer Cell Lines (e.g., A549, MCF7) | Screening for cytotoxic/anticancer activity. | nih.gov |
| In Vitro | 3D Spheroid Cultures | Evaluating efficacy in a model that mimics tumor microenvironments. | acs.org |
| In Vitro | Rat Gut Microbiota Culture | Studying metabolic transformation by intestinal flora. | mdpi.com |
| In Vitro | Vero E6 Cell Lines | Testing for antiviral activity (e.g., against SARS-CoV-2). | nih.gov |
| In Vivo | Rat Models | Investigating systemic effects, neuroprotective properties, and metabolism. | nih.govnih.gov |
Integration of Omics Technologies in Mechanistic Studies (e.g., Metabolomics, Proteomics)
Omics technologies, which allow for the large-scale study of biological molecules, are revolutionizing our understanding of how drugs and other compounds exert their effects. Integrating metabolomics, proteomics, and transcriptomics into the study of this compound will provide a holistic view of its mechanism of action.
Metabolomics: Metabolomics is the comprehensive analysis of all metabolites within a biological system. By treating cells or organisms with this compound and analyzing the subsequent changes in the metabolome, researchers can identify which metabolic pathways are affected. nih.gov For example, metabolomic analysis of different varieties of pineapple revealed that pathways like isoquinoline alkaloid biosynthesis were linked to fruit quality. mdpi.com A similar approach could reveal the metabolic signature of this compound's activity, offering clues to its function and potential off-target effects. nih.gov
Proteomics and Transcriptomics: Proteomics (the study of proteins) and transcriptomics (the study of gene expression via RNA) can reveal how this compound influences cellular processes at the protein and gene levels. Multi-omics analysis, combining metabolome and transcriptome data, has been used to identify genes and pathways involved in isoquinoline alkaloid biosynthesis in plants. nih.gov Applying these technologies could identify the specific proteins that bind to the compound or reveal changes in gene expression that lead to its observed biological effects. This integrated approach provides a powerful, unbiased way to generate new hypotheses about the compound's mechanism of action, moving beyond single-target investigations. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) |
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |
| 1-Arylisoquinoline |
| 2-Alkynylanilines |
| 3,4-Dihydroisoquinolines |
| Berberine |
| Carbidopa |
| Codeine |
| Dopamine (B1211576) |
| Homophthalic anhydride |
| Levodopa |
| Lycobetaine |
| Magnoflorine |
| Morphine |
| Palmatine |
| Papaverine |
| Sanguinarine |
| Tamoxifen |
| Tetrahydropalmatine |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step processes, including cyclization and acetylation. For example, oxidative cyclization of intermediates using reagents like lead tetra-acetate in acetic acid/trifluoroacetic acid mixtures is a common approach . Optimization may involve adjusting stoichiometry, temperature, and catalyst loading. Column chromatography (e.g., silica gel) is frequently employed for purification . Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H and ¹³C) to confirm proton and carbon environments, ensuring absence of impurities .
- HPLC with UV detection to assess purity (>95% is typical for research-grade material) .
- Mass spectrometry (MS) for molecular weight verification (expected m/z: 209.242 for [M+H]⁺) .
- Melting point analysis (if crystalline) to compare with literature values (e.g., 112–115°C for related derivatives) .
Q. What solvents are compatible with this compound for in vitro assays?
- Methodological Answer : The compound is soluble in polar solvents such as ethanol, methanol, and water, as demonstrated by its solubility profile . For biological assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in aqueous buffers. Validate solubility empirically via dynamic light scattering (DLS) if precipitation is observed.
Q. How should researchers handle stability challenges during storage?
- Methodological Answer : Store the compound at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis . Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to establish degradation kinetics.
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound derivatives?
- Methodological Answer : Chiral resolution can be achieved via:
- Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .
- Enzymatic kinetic resolution using lipases or esterases to selectively hydrolyze one enantiomer .
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer : Systematically modify the core structure:
- Introduce substituents at positions 6 and 7 (e.g., methoxy or hydroxyl groups) to enhance receptor binding .
- Replace the acetate group with bioisosteres (e.g., trifluoroacetate) to improve metabolic stability .
- Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., opioid receptors) before synthesis .
Q. What in vitro and in vivo models are suitable for evaluating the compound’s neuroprotective or anticancer potential?
- Methodological Answer :
- In vitro : Use SH-SY5Y (neuroblastoma) or PC12 (pheochromocytoma) cells for neuroprotection assays, measuring viability via MTT or ATP luminescence .
- In vivo : Employ rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) or xenograft tumors for anticancer evaluation. Dose-response studies (1–50 mg/kg, IP/IV) with pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) are essential .
Q. How can contradictory data in biological assays be analyzed?
- Methodological Answer : Address discrepancies by:
- Validating assay reproducibility across ≥3 independent experiments.
- Checking compound integrity post-assay (e.g., HPLC retention time shifts indicating degradation) .
- Testing for off-target effects using counter-screens (e.g., radioligand binding assays for receptor selectivity) .
Q. What advanced analytical methods can detect low-abundance metabolites in pharmacokinetic studies?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with UPLC for metabolite identification. Data-independent acquisition (DIA) modes like MSE can capture fragment ions of all ionizable species, enabling retrospective analysis . Stable isotope labeling (e.g., ¹³C) aids in distinguishing metabolites from background noise.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
